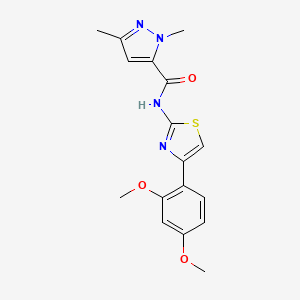

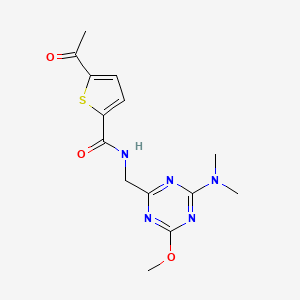

2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis

Suzuki–Miyaura (SM) cross-coupling is a common reaction involving this class of compounds . The SM coupling reaction combines chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique

Anticancer Activity

A series of 1,3,4-oxadiazole derivatives bearing 2,5-dimethoxyphenyl substituents have been designed, synthesized, and evaluated for their anticancer activities against various human cancer cell lines. The research highlighted compounds displaying significant activity, particularly against breast cancer cell lines, indicating the potential of these compounds as anticancer agents (Polkam et al., 2021).

Antimicrobial Activity

New 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Some of these compounds showed potential activity against tested strains, comparable to commercial antibiotics, suggesting their use as antimicrobial agents (Mohana, 2013).

Synthesis and Environmental Applications

A green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles was developed, utilizing water as a reaction medium and eliminating the need for catalysts. This method emphasizes high yields and environmental friendliness, showcasing the potential of oxadiazole derivatives in sustainable chemical synthesis (Zhu et al., 2015).

Antimicrobial and Anti-Proliferative Activities

Research on N-Mannich bases of 1,3,4-oxadiazole derivatives has shown broad-spectrum antibacterial activities against pathogenic bacteria and fungi. Additionally, some derivatives exhibited potent anti-proliferative activity against various cancer cell lines, indicating their dual-functional potential in medical applications (Al-Wahaibi et al., 2021).

Propriétés

IUPAC Name |

2-chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFGDDHERHVEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

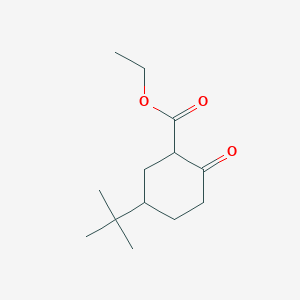

![Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2684871.png)

![2-(2-chloro-6-fluorobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2684880.png)

![N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2684881.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2684883.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2684884.png)

![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684893.png)